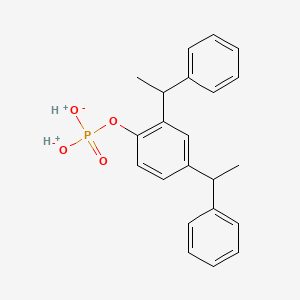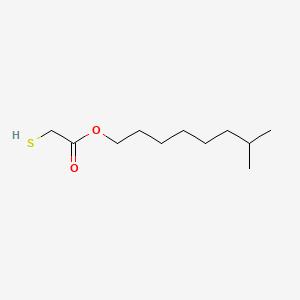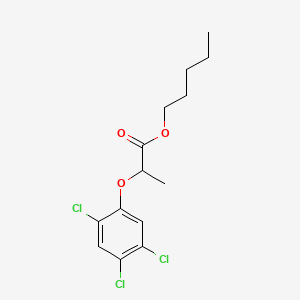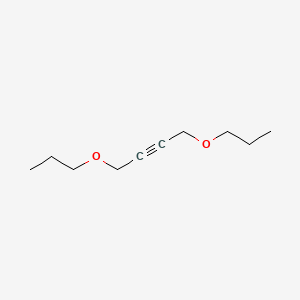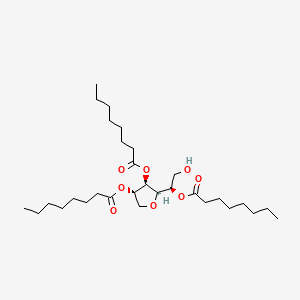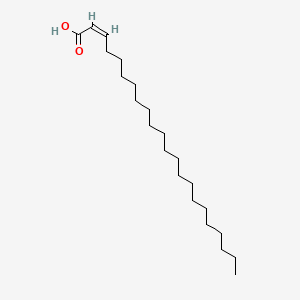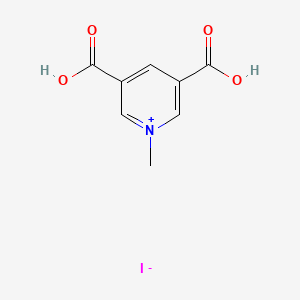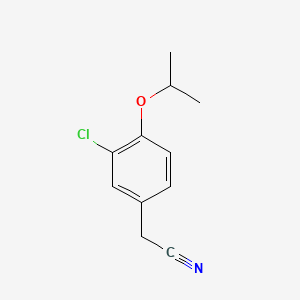
5-Sulphoisophthalic acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Sulphoisophthalic acid, potassium salt is a chemical compound with the molecular formula C8H3K3O7S and a molecular weight of 360.47 g/mol . It is a derivative of isophthalic acid, where a sulfonic acid group is introduced at the 5-position of the benzene ring, and potassium ions replace the hydrogen atoms of the carboxylic acid groups. This compound is known for its applications in various fields, including catalysis, gas storage, magnetic materials, and luminescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Sulphoisophthalic acid, potassium salt typically involves the sulfonation of isophthalic acid followed by neutralization with potassium hydroxide. The general steps are as follows:
Sulfonation: Isophthalic acid is reacted with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 5-position.
Neutralization: The resulting 5-sulfoisophthalic acid is then neutralized with potassium hydroxide to form the potassium salt
Industrial Production Methods: In industrial settings, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Sulphoisophthalic acid, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
5-Sulphoisophthalic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Sulphoisophthalic acid, potassium salt involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, enhancing reaction rates and selectivity. The sulfonic acid group provides strong binding sites for metal ions, while the carboxylate groups offer additional coordination sites .
Comparison with Similar Compounds
5-Sulfoisophthalic acid, sodium salt: Similar in structure but with sodium ions instead of potassium.
5-Sulfoisophthalic acid, rubidium salt: Contains rubidium ions, offering different properties in terms of solubility and reactivity
Uniqueness: 5-Sulphoisophthalic acid, potassium salt is unique due to its specific ionic composition, which can influence its solubility, reactivity, and coordination behavior. The potassium ions provide distinct properties compared to other metal ions, making it suitable for specific applications in catalysis and material science .
Properties
CAS No. |
71872-94-1 |
|---|---|
Molecular Formula |
C8H3K3O7S |
Molecular Weight |
360.47 g/mol |
IUPAC Name |
tripotassium;5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.3K/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
InChI Key |
ZFTDWYZXSHNGBO-UHFFFAOYSA-K |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


